molecular formula C13H10N2 B1217081 5-Methyl-1,10-phenanthroline CAS No. 3002-78-6

5-Methyl-1,10-phenanthroline

Cat. No. B1217081
CAS RN: 3002-78-6
M. Wt: 194.23 g/mol
InChI Key: UJAQYOZROIFQHO-UHFFFAOYSA-N
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Description

5-Methyl-1,10-phenanthroline is a chemical compound with the molecular formula C13H10N2 . It forms iron (II)-phenanthroline complexes and their gas-phase stabilities have been investigated in an electrospray ionization mass spectrometer .


Molecular Structure Analysis

The molecular weight of 5-Methyl-1,10-phenanthroline is 194.23 g/mol . The InChI string representation of its structure is InChI=1S/C13H10N2/c1-9-8-10-4-2-6-14-12 (10)13-11 (9)5-3-7-15-13/h2-8H,1H3 .


Chemical Reactions Analysis

5-Methyl-1,10-phenanthroline has been used in the determination of Cu (II) in duralmin alloy by capillary zone electrophoresis . It also forms iron (II)-phenanthroline complexes .

Scientific Research Applications

Formation of Iron (II)-Phenanthroline Complexes

5-Methyl-1,10-phenanthroline is known to form iron (II)-phenanthroline complexes . These complexes have been studied for their gas-phase stabilities using an electrospray ionization mass spectrometer . This application is particularly useful in the field of inorganic chemistry, where the study of metal-ligand complexes is of great importance.

Determination of Copper (II) in Alloys

Another significant application of 5-Methyl-1,10-phenanthroline is in the determination of Copper (II) in duralumin alloy by capillary zone electrophoresis . This method provides a quick and accurate way to analyze the composition of alloys, which is crucial in materials science and engineering.

Safety and Hazards

The safety data sheet of 5-Methyl-1,10-phenanthroline suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used .

Mechanism of Action

Target of Action

5-Methyl-1,10-phenanthroline primarily targets iron (II) and copper (II) ions . These ions play crucial roles in various biological processes, including oxygen transport, electron transfer, and catalysis of biochemical reactions.

Mode of Action

The compound forms complexes with iron (II) and copper (II) ions . The formation of these complexes can influence the availability and reactivity of these metal ions, thereby affecting the biochemical processes they are involved in.

properties

IUPAC Name

5-methyl-1,10-phenanthroline
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InChI

InChI=1S/C13H10N2/c1-9-8-10-4-2-6-14-12(10)13-11(9)5-3-7-15-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UJAQYOZROIFQHO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC2=C(C3=C1C=CC=N3)N=CC=C2
Source PubChem
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Molecular Formula

C13H10N2
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DSSTOX Substance ID

DTXSID4062771
Record name 1,10-Phenanthroline, 5-methyl-
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Molecular Weight

194.23 g/mol
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Physical Description

Off-white or pale yellow powder; [Alfa Aesar MSDS]
Record name 5-Methyl-1,10-phenanthroline
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Product Name

5-Methyl-1,10-phenanthroline

CAS RN

3002-78-6
Record name 5-Methyl-1,10-phenanthroline
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Record name 5-Methyl-1,10-phenanthroline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: The molecular formula of 5-Methyl-1,10-phenanthroline is C13H10N2 and its molecular weight is 194.23 g/mol.

A: Researchers commonly use techniques like Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, UV-Vis spectroscopy, and mass spectrometry to characterize 5-Methyl-1,10-phenanthroline and its complexes. [, , , , ]

A: 5-Methyl-1,10-phenanthroline acts as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. This forms a stable chelate complex. [, , , , ]

A: 5-Methyl-1,10-phenanthroline readily forms complexes with various transition metal ions like iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), ruthenium (Ru), rhodium (Rh), palladium (Pd), and platinum (Pt). [, , , , , , ]

A: Yes, these complexes find applications in areas like light-emitting electrochemical cells (LECs), due to their interesting luminescent properties. [] They are also studied for their magnetic properties, which could lead to applications in molecular magnetism. [, , , , ]

A: The planar aromatic structure of 5-Methyl-1,10-phenanthroline allows it to intercalate between DNA base pairs. This intercalation is often enhanced when the molecule is part of a metal complex, which can further interact with DNA. [, , , ]

A: The position and number of methyl groups on the phenanthroline ring significantly influence the cytotoxicity of the complexes, likely by affecting both their DNA binding affinity and their cellular uptake. [, ] Additionally, the rate of degradation by glutathione shows an inverse correlation to cytotoxicity, with less stable complexes degrading faster and exhibiting lower activity. []

A: In heteroleptic Cr(III) complexes where 5-Methyl-1,10-phenanthroline is one of the ligands, it influences the energy levels of the complex and contributes to the overall efficiency of singlet oxygen generation upon light irradiation. []

A: Research suggests that encapsulating platinum(II) complexes within cucurbit[n]urils can prevent degradation by glutathione, potentially increasing their stability and bioavailability. [] Further research into specific formulation approaches is necessary for other applications.

A: Computational methods like density functional theory (DFT) are employed to study electronic structures, predict spectroscopic properties, and understand the luminescence behavior of 5-Methyl-1,10-phenanthroline complexes. [, ]

A: Yes, SAR studies have focused on modifying the phenanthroline ring with substituents like methyl groups, halogens, or nitro groups. These modifications impact the complex's lipophilicity, steric hindrance, and electronic properties, ultimately affecting its biological activity, DNA binding affinity, and cytotoxicity. [, , ]

A: Common analytical techniques include high-performance liquid chromatography (HPLC), UV-Vis spectroscopy, and various electrochemical methods. [, , ]

A: While specific information on the environmental impact of this compound is limited in the provided research, it's crucial to consider potential ecotoxicological effects and explore strategies for responsible waste management and recycling of these complexes. []

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